molecular formula C20H20N2 B13747252 N,N'-Dicinnamylideneethylenediamine CAS No. 3080-97-5

N,N'-Dicinnamylideneethylenediamine

Cat. No.: B13747252
CAS No.: 3080-97-5
M. Wt: 288.4 g/mol
InChI Key: LDGZMDNYSFJCDZ-ORBAGOOPSA-N
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Description

N,N’-Dicinnamylideneethylenediamine: is an organic compound with the molecular formula C20H20N2. It features two imine groups (C=N) and is derived from the condensation of cinnamaldehyde with ethylenediamine. This compound is known for its unique structure, which includes aromatic rings and double bonds, making it an interesting subject for various chemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N’-Dicinnamylideneethylenediamine can be synthesized through the condensation reaction between cinnamaldehyde and ethylenediamine. The reaction typically involves mixing equimolar amounts of cinnamaldehyde and ethylenediamine in an appropriate solvent, such as ethanol or methanol. The mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is usually purified by recrystallization .

Industrial Production Methods: While specific industrial production methods for N,N’-Dicinnamylideneethylenediamine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: N,N’-Dicinnamylideneethylenediamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism by which N,N’-Dicinnamylideneethylenediamine exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can act as catalysts in various chemical reactions. The imine groups in the compound can coordinate with metal ions, facilitating electron transfer and enhancing reaction rates. This property is particularly useful in catalytic processes and in the study of metal ion interactions in biological systems .

Comparison with Similar Compounds

Uniqueness: N,N’-Dicinnamylideneethylenediamine is unique due to its aromatic cinnamylidene groups, which provide additional sites for chemical reactions and interactions. This makes it more versatile in forming complexes and participating in various chemical processes compared to its simpler counterparts .

Properties

CAS No.

3080-97-5

Molecular Formula

C20H20N2

Molecular Weight

288.4 g/mol

IUPAC Name

(E)-3-phenyl-N-[2-[[(E)-3-phenylprop-2-enylidene]amino]ethyl]prop-2-en-1-imine

InChI

InChI=1S/C20H20N2/c1-3-9-19(10-4-1)13-7-15-21-17-18-22-16-8-14-20-11-5-2-6-12-20/h1-16H,17-18H2/b13-7+,14-8+,21-15?,22-16?

InChI Key

LDGZMDNYSFJCDZ-ORBAGOOPSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=NCCN=C/C=C/C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C=CC=NCCN=CC=CC2=CC=CC=C2

Origin of Product

United States

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